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Compound Name:
5-bromo-1-methylpyrimidin-2(1H)-

one

Cat. No.: B176818 Get Quote

An In-depth Technical Guide to 5-bromo-1-methylpyrimidin-2(1H)-one for Drug Discovery

Professionals

Abstract
5-bromo-1-methylpyrimidin-2(1H)-one is a halogenated pyrimidine derivative that has

garnered interest within the medicinal chemistry and drug discovery sectors. Its primary utility

lies in its role as a versatile synthetic intermediate, particularly in the construction of more

complex molecular architectures. This technical guide provides a comprehensive overview of

its chemical properties, synthesis, and its notable application as a building block in the

burgeoning field of targeted protein degradation, specifically in the assembly of Proteolysis

Targeting Chimeras (PROTACs). Detailed synthetic protocols and characterization data are

presented, alongside an illustrative workflow for its incorporation into a PROTAC, providing a

valuable resource for researchers in drug development.

Chemical Identity and Physicochemical Properties
5-bromo-1-methylpyrimidin-2(1H)-one is a solid, off-white to light yellow compound at room

temperature.[1] Its chemical structure features a pyrimidinone core, substituted with a bromine

atom at the 5-position and a methyl group at the 1-position. This substitution pattern provides

distinct chemical reactivity, making it a valuable precursor in various synthetic transformations.

Table 1: Physicochemical and Identification Data for 5-bromo-1-methylpyrimidin-2(1H)-one
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Property Value Reference

IUPAC Name
5-bromo-1-methylpyrimidin-

2(1H)-one
[2]

Synonyms

5-Bromo-1-methyl-2-

pyrimidinone, 5-Bromo-1-

methylpyrimidin-2-one

[2]

CAS Number 14248-01-2 [2]

Molecular Formula C₅H₅BrN₂O [2]

Molecular Weight 189.01 g/mol [2]

Appearance Off-white to light yellow solid [1]

Boiling Point 215.9 °C at 760 mmHg [2]

Density 1.73 g/cm³ [2]

SMILES CN1C=C(C=NC1=O)Br [2]

InChI
InChI=1S/C5H5BrN2O/c1-8-3-

4(6)2-7-5(8)9/h2-3H,1H3
[2]

Synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one
The synthesis of 5-bromo-1-methylpyrimidin-2(1H)-one is typically achieved through the

methylation of 5-bromopyrimidin-2(1H)-one. This reaction is a standard N-alkylation and can be

performed under mild conditions with high efficiency.

Experimental Protocol: Synthesis
Materials:

5-bromopyrimidin-2(1H)-one

Iodomethane (CH₃I)

Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF)

Dichloromethane (CH₂Cl₂)

Water (H₂O)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A mixture of 5-bromopyrimidin-2(1H)-one (3 g), iodomethane (1.1 mL), and potassium

carbonate (2.4 g) in N,N-dimethylformamide (60 mL) is stirred for 5 hours at room

temperature.[1]

Upon completion of the reaction, the mixture is filtered to remove solid potassium carbonate

and other insoluble materials.[1]

The filtrate is concentrated under reduced pressure to remove the DMF solvent.[1]

The resulting residue is partitioned between water and dichloromethane.[1]

The organic phase is separated, washed with brine, and then dried over anhydrous

magnesium sulfate.[1]

The solvent is removed by concentration to afford the final product, 5-bromo-1-
methylpyrimidin-2(1H)-one.[1]

Characterization Data:

Yield: 385 mg[1]

Mass Spectrometry (ESI+): m/z = 189 [M+H]⁺[1]

Application in Targeted Protein Degradation:
PROTAC Synthesis
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A significant application of 5-bromo-1-methylpyrimidin-2(1H)-one is as a synthetic

intermediate in the construction of PROTACs. The bromine atom on the pyrimidine ring is

amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira

coupling, allowing for the attachment of a linker which is a key component of a PROTAC

molecule.

Illustrative Experimental Workflow for PROTAC
Synthesis
This section describes a hypothetical, yet chemically sound, workflow for the incorporation of 5-
bromo-1-methylpyrimidin-2(1H)-one into a PROTAC targeting a protein of interest (POI).
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PROTAC Synthesis

Biological Evaluation

5-bromo-1-methylpyrimidin-2(1H)-one

Suzuki Coupling with Linker-boronic ester

Pd catalyst, base

Pyrimidinone-Linker Conjugate

Amide Coupling with POI Ligand

Coupling agent (e.g., HATU)

Final PROTAC Molecule

Western Blot for POI Degradation Cell Viability Assay (e.g., MTT) Ternary Complex Formation Assay

Click to download full resolution via product page

Caption: Illustrative workflow for the synthesis and biological evaluation of a PROTAC utilizing

5-bromo-1-methylpyrimidin-2(1H)-one.

Hypothetical Experimental Protocol: Suzuki Coupling
Materials:
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5-bromo-1-methylpyrimidin-2(1H)-one

A suitable linker with a boronic acid or ester functional group (e.g., a PEG linker)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

In a reaction vessel, 5-bromo-1-methylpyrimidin-2(1H)-one, the linker-boronic ester, the

palladium catalyst, and the base are combined in the solvent.

The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until

the reaction is complete, as monitored by techniques such as TLC or LC-MS.

Upon completion, the reaction mixture is cooled, and the product is extracted with an organic

solvent.

The organic layer is washed, dried, and concentrated.

The crude product is purified by column chromatography to yield the pyrimidinone-linker

conjugate.

Signaling Pathways in Targeted Protein Degradation
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to induce the

degradation of a target protein. The pyrimidinone moiety, once incorporated into the PROTAC,

would be part of the E3 ligase-binding ligand.
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Caption: The general mechanism of action for a PROTAC, leading to targeted protein

degradation.

Conclusion
5-bromo-1-methylpyrimidin-2(1H)-one is a valuable and versatile building block for synthetic

and medicinal chemists. Its utility is particularly pronounced in the field of targeted protein

degradation, where it can serve as a key intermediate in the synthesis of PROTACs. The

synthetic accessibility and the reactivity of the bromine atom make it an attractive starting
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material for the development of novel therapeutics. The protocols and workflows provided in

this guide offer a foundational understanding for researchers looking to incorporate this

compound into their drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b176818?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_PROTAC_Synthesis_and_Evaluation_Using_a_Bis_PEG7_Acid_Linker.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Experimental_Design_for_PROTAC_Synthesis_with_Thalidomide_Propargyne_PEG2_COOH.pdf
https://www.benchchem.com/product/b176818#iupac-name-and-structure-of-5-bromo-1-methylpyrimidin-2-1h-one
https://www.benchchem.com/product/b176818#iupac-name-and-structure-of-5-bromo-1-methylpyrimidin-2-1h-one
https://www.benchchem.com/product/b176818#iupac-name-and-structure-of-5-bromo-1-methylpyrimidin-2-1h-one
https://www.benchchem.com/product/b176818#iupac-name-and-structure-of-5-bromo-1-methylpyrimidin-2-1h-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b176818?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

